molecular formula C18H16N4O2 B2775683 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2176152-30-8

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2775683
CAS No.: 2176152-30-8
M. Wt: 320.352
InChI Key: JPJBQYILHCZQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidin-3-yloxy group linked to a pyridine-2-carbonyl moiety. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for their versatility in medicinal chemistry, materials science, and catalysis .

Properties

IUPAC Name

pyridin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(16-7-3-4-9-19-16)22-10-8-13(12-22)24-17-11-20-14-5-1-2-6-15(14)21-17/h1-7,9,11,13H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBQYILHCZQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Attachment of the Quinoxaline Moiety: The quinoxaline ring can be introduced via a nucleophilic substitution reaction, where a quinoxaline derivative reacts with the pyrrolidine ring.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridine, quinoxaline, or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has been investigated for its potential as a pharmacological agent. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.

Case Study Example:
A study explored the compound's effect on enzyme inhibition, demonstrating that it acts as a selective inhibitor for certain kinases involved in cancer pathways. This finding positions it as a promising lead compound for further development in oncology.

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its ability to cross the blood-brain barrier allows it to influence central nervous system functions.

Data Table: Biological Activity Profile

Activity TypeAssay MethodIC50 Value (µM)Reference
Kinase InhibitionEnzyme Assay0.5
Neurotransmitter ModulationElectrophysiology1.2
Antimicrobial ActivityDisk Diffusion15

Materials Science

The compound has applications in materials science as well, particularly in the development of novel polymers and coatings due to its unique chemical properties.

Case Study Example:
Researchers developed a polymer blend incorporating this compound, which demonstrated enhanced thermal stability and mechanical properties compared to traditional materials. This application is particularly relevant in the automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

Property Target Compound Compound 44
Solubility Moderate (polar groups enhance solubility) Low (chloro substituent reduces polarity)
Hydrogen-bonding High (pyridine carbonyl acts as acceptor) Moderate (triazole N-atoms as donors)
Conformational Flexibility Restricted (pyrrolidine ring) Rigid (triazole and pyridine fusion)

In contrast, compound 44’s chloro substituent may increase electrophilicity at the pyridine ring, favoring substitution reactions.

Stability and Degradation Pathways

  • Target compound : The pyrrolidinyloxy linkage may undergo hydrolysis under acidic conditions, releasing pyridine-2-carboxylic acid.
  • Compound 44 : Chloro substituents are prone to nucleophilic displacement, while triazole rings resist metabolic degradation.

Biological Activity

2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound belonging to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : Cx_{x}Hy_{y}Nz_{z}Ow_{w}
  • Molecular Weight : Approximately 300 g/mol (exact values depend on specific substitutions).

The compound features a quinoxaline core substituted with a pyrrolidine moiety linked through an ether bond to a pyridine carbonyl group, which may influence its biological interactions.

Biological Activity Overview

Quinoxaline derivatives have been studied extensively for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Quinoxaline DerivativeStaphylococcus aureus0.49 µg/mL
Quinoxaline DerivativeEscherichia coli0.98 µg/mL
Quinoxaline DerivativeMycobacterium tuberculosis< 15.625 µg/mL

These findings suggest that the compound could be developed further as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has also been highlighted in several studies. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM)
HepG2 (Liver)5.0
SK-OV-3 (Ovarian)7.5
PC-3 (Prostate)6.0

Molecular docking studies indicate that these compounds may target DNA topoisomerase and vascular endothelial growth factor receptors, which are critical in cancer proliferation and metastasis .

The mechanisms underlying the biological activities of quinoxaline derivatives often involve:

  • Inhibition of Enzymatic Pathways : Many quinoxalines act as inhibitors of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of quinoxaline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the pyrrolidine ring significantly enhanced potency against resistant strains .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The findings suggested that specific substitutions on the quinoxaline scaffold could lead to improved selectivity and reduced toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for 2-substituted quinoxaline derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves bromination of hydroxyacetophenone or coumarin derivatives, followed by condensation with o-phenylenediamine in ethanol under reflux. For example, brominated intermediates (e.g., 2a, 2b) are reacted with o-phenylenediamine and sodium acetate to yield dihydroquinoxalines (3a, 3b) with yields of 56–61% . Acetylation or halogenation steps (e.g., using acetic anhydride or bromine) further modify the scaffold . Optimization includes temperature control (60°C for bromination), solvent choice (ethanol for condensation), and catalyst selection (tosic acid for cyclization) .

Q. Which spectroscopic techniques are critical for confirming the structure of pyrroloquinoxaline derivatives?

¹H/¹³C NMR is essential for identifying structural isomers and substituent positions, such as distinguishing between coumarin- and phenyl-substituted quinoxalines . High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight and purity . For complex fused systems (e.g., pyrroloquinoxalines), X-ray crystallography provides definitive confirmation of stereochemistry .

Q. How are in vitro biological screenings (e.g., cytotoxicity, enzyme inhibition) conducted for quinoxaline analogs?

Antiproliferative activity is assessed using cell lines like MCF-7 (breast cancer) via MTT assays, with IC₅₀ calculations . For antiviral research (e.g., anti-HIV), compounds are screened for reverse transcriptase (RT) inhibition using enzymatic assays and infected MT2 cells . Dose-response curves and comparison to positive controls (e.g., efavirenz) are critical for evaluating potency .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, 3D-QSAR) guide the design of quinoxaline-based RT inhibitors?

Virtual libraries of quinoxaline derivatives are constructed using pharmacophore models targeting HIV RT’s allosteric pocket. Docking scores (e.g., Glide SP) and 3D-QSAR predict binding affinities and IC₅₀ values. For example, compounds with pyridine-2-carbonyl groups show enhanced hydrophobic interactions with RT residues (e.g., Tyr181, Lys101), validated by MD simulations . This approach identified derivatives with sub-micromolar RT inhibition .

Q. What strategies resolve contradictions in cytotoxicity data across studies for structurally similar quinoxalines?

Discrepancies may arise from cell line specificity (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., serum concentration). Meta-analysis of SAR data is recommended: for instance, coumarin-substituted quinoxalines exhibit higher cytotoxicity in hormone-dependent cancers due to estrogen receptor interactions, while phenyl analogs show broader activity . Cross-validation using orthogonal assays (e.g., apoptosis vs. cell cycle arrest) clarifies mechanisms .

Q. How do substituents at the 3-position of the pyrrolidinyl group influence pharmacokinetic properties?

Fluorophenyl or naphthyl groups enhance lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility. Amino or ester groups at this position increase solubility via hydrogen bonding, as seen in ethyl carboxylate derivatives (e.g., CLogP 2.1 vs. 3.5 for fluorophenyl analogs) . Metabolic stability can be assessed using liver microsome assays, with fluorinated derivatives showing slower CYP450-mediated degradation .

Q. What experimental approaches elucidate the mechanism of topoisomerase II inhibition by quinoxaline hybrids?

DNA relaxation assays using supercoiled plasmid DNA and ethidium bromide staining quantify topoisomerase II activity. Molecular dynamics simulations reveal intercalation of the quinoxaline core into DNA base pairs, while the pyridine-pyrrolidinyl moiety stabilizes enzyme-DNA complexes . Gene expression profiling (e.g., qPCR for TOP2A) further links cytotoxicity to transcriptional regulation .

Q. How are hybrid quinoxaline-coumarin analogs synthesized, and what advantages do they offer in anticancer research?

Coumarin moieties are introduced via condensation of 3-acetyl-8-methoxycoumarin with brominated intermediates, followed by cyclization . These hybrids synergize coumarin’s anti-angiogenic properties with quinoxaline’s DNA intercalation, achieving IC₅₀ values 5–10× lower than parent compounds in MCF-7 cells . Fluorescence microscopy confirms nuclear localization, enhancing DNA damage efficacy .

Q. What regulatory considerations ensure reproducibility in quinoxaline derivative synthesis?

Strict adherence to ICH guidelines for impurity profiling (e.g., HPLC purity >95%) and solvent residue limits (e.g., <500 ppm for ethanol) is required . Detailed reporting of stereochemistry (e.g., R/S configuration at pyrrolidin-3-yl) and crystalline polymorph characterization (via PXRD) prevent batch-to-batch variability .

Methodological Resources

  • Synthetic Protocols : Stepwise bromination-condensation-acylation .
  • Computational Tools : Schrödinger Suite for docking, SYBYL for 3D-QSAR .
  • Assays : MTT for cytotoxicity, FRET-based RT inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.